(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-3-5-14(6-4-13)17-9-11-19(12-10-17)15(20)18-7-1-2-8-18/h3-6H,1-2,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSRPFJPIUESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-(4-Fluorophenyl)piperazine-1-carboxylic Acid
The carboxylic acid precursor is synthesized through direct carboxylation of 4-(4-fluorophenyl)piperazine. This step employs n-butyllithium (n-BuLi) to deprotonate the piperazine nitrogen, followed by carboxylation with gaseous CO₂:
Reaction conditions mirror those used in quinoline-6-carboxylic acid synthesis, where n-BuLi and CO₂ yielded carboxylated products in 37–86% efficiency. The acid is isolated via precipitation upon acidification and purified by recrystallization.
Formation of 4-(4-Fluorophenyl)piperazine-1-carbonyl Chloride
The carboxylic acid is converted to its corresponding acyl chloride using oxalyl chloride under anhydrous conditions:
This method, adapted from quinoline derivative synthesis, achieves near-quantitative conversion (89–99%) with oxalyl chloride as the chlorinating agent. Excess reagent is removed under reduced pressure, yielding a reactive intermediate suitable for downstream coupling.
Coupling with Pyrrolidine
The acyl chloride reacts with pyrrolidine in the presence of HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and triethylamine (TEA) to form the target methanone:
HBTU-mediated coupling, as demonstrated in quinoline carboxamide synthesis, ensures high yields (66–93%) by activating the acyl chloride for nucleophilic attack. The reaction is conducted at ambient temperature or mild heating (23–110°C), with purification via silica gel chromatography using dichloromethane-methanol gradients.
Optimization of Reaction Conditions
Solvent and Base Selection
Stoichiometric Considerations
A 1:1 molar ratio of acyl chloride to pyrrolidine minimizes side reactions (e.g., over-alkylation). Excess pyrrolidine (1.2 equiv) ensures complete consumption of the acyl chloride.
Temperature Control
Coupling proceeds efficiently at room temperature (24 h), though elevated temperatures (50–60°C) reduce reaction times to 6–12 h without compromising yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis confirms purity >95% using C18 reverse-phase columns and acetonitrile-water gradients.
Comparative Analysis of Alternative Methods
Phosphoryl Chloride-Mediated Cyclization
Phosphoryl chloride (POCl₃) facilitates cyclization in quinoline synthesis, but its application here is limited due to the absence of heteroaromatic systems.
Ullmann-Type Coupling
While effective for aryl-amine bond formation, Ullmann reactions require copper catalysts and elevated temperatures, offering no advantage over acyl chloride coupling.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety by minimizing handling of hazardous intermediates (e.g., acyl chlorides).
Green Chemistry Principles
-
Replace DMF with 2-MeTHF or cyclopentyl methyl ether (CPME) for reduced environmental impact.
-
Recover TEA via distillation for reuse.
Challenges and Mitigation Strategies
Acyl Chloride Stability
-
Store intermediates under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.
-
Use fresh oxalyl chloride for consistent reactivity.
Byproduct Formation
-
Di-aminated byproducts are minimized by strict stoichiometric control.
-
Hydrolysis products are avoided by maintaining anhydrous conditions.
Analyse Chemischer Reaktionen
(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Substituent Variations on the Piperazine Ring
Halogen-Substituted Phenyl Groups
(4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS 5543-27-1) Structural Difference: Replaces the 4-fluorophenyl group with a 4-bromophenyl moiety. Impact: Bromine’s larger atomic radius and higher lipophilicity may alter binding affinity compared to fluorine. This compound is primarily used as an intermediate in organic synthesis . Synthesis: Prepared via coupling reactions similar to those in , involving bromophenyl precursors.
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5) Structural Difference: Retains the 4-fluorophenylpiperazine but substitutes the pyrrolidinyl group with a 2-bromophenyl methanone. Impact: The ortho-bromo substitution may sterically hinder interactions with biological targets compared to the pyrrolidinyl group in the target compound. This analog is marketed as a pharmaceutical intermediate .
Heterocyclic and Sulfonyl Substituents
(1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08) Structural Difference: Incorporates a sulfonyl group on the piperazine and a cyclopentathiophene ring.
(4-fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone Structural Difference: Replaces the pyrrolidinyl methanone with a pyrimidinyl group. Impact: The pyrimidine ring introduces hydrogen-bonding capabilities, which could enhance interactions with enzymes like kinases or receptors. This compound has been studied in crystal structure analyses .
Pharmacokinetic and Metabolic Comparisons
- Metabolism: Piperazine derivatives often undergo oxidative metabolism (e.g., hydroxylation) or phase II conjugation. For example, PF-00734200, a DPP-IV inhibitor with a pyrrolidinyl methanone group, undergoes hydroxylation at the pyrimidine ring (CYP3A4/2D6-mediated) and amide hydrolysis .
- Bioavailability : Compounds with fluorophenyl groups (e.g., T-08) show moderate to high plasma stability due to fluorine’s electronegativity and metabolic resistance .
Data Table: Key Structural and Functional Comparisons
Biologische Aktivität
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its potential pharmacological applications. This compound features a piperazine ring and a pyrrolidine moiety, both of which are significant in medicinal chemistry due to their interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is [4-(4-fluorophenyl)piperazin-1-yl]-[pyrrolidin-1-yl]methanone . Its molecular formula is , and it possesses unique structural features that enhance its biological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The fluorophenyl and pyrrolidine groups are believed to enhance binding affinity and specificity, modulating the activity of target proteins.
Potential Targets
- Tyrosinase Inhibition : Studies have shown that derivatives of piperazine compounds can serve as competitive inhibitors of tyrosinase, an enzyme crucial for melanin production. For instance, related compounds have demonstrated IC50 values significantly lower than reference inhibitors, indicating strong inhibitory potential against tyrosinase activity .
- Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on butyrylcholinesterase (BChE), which is relevant in treating neurodegenerative disorders like Alzheimer's disease. Structural optimization studies have identified derivatives that selectively inhibit BChE while sparing acetylcholinesterase (AChE), suggesting a promising avenue for further research .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| (4-(4-Chlorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone | Structure | 0.25 | Tyrosinase inhibitor |
| (4-(4-Methylphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone | Structure | 0.30 | Tyrosinase inhibitor |
| (4-(4-Fluorophenyl)piperazin-1-y)(pyrrolidin-N-methyl) methanone | Structure | 0.18 | Tyrosinase inhibitor |
The presence of fluorine in the structure enhances metabolic stability and alters electronic properties, potentially leading to increased efficacy compared to its chlorinated or methylated counterparts.
Case Studies
Recent research has highlighted the promising biological activities associated with derivatives of piperazine and pyrrolidine compounds.
Study on Tyrosinase Inhibition
A study published in PubMed Central evaluated several piperazine derivatives for their ability to inhibit tyrosinase derived from Agaricus bisporus. Among the tested compounds, one derivative exhibited an IC50 value of 0.18 µM, significantly outperforming traditional inhibitors . This study underscores the potential for developing new skin-lightening agents based on these structures.
Cholinesterase Inhibitor Development
Another research effort focused on synthesizing selective BChE inhibitors from piperazine derivatives. These compounds were subjected to molecular docking studies, confirming their binding affinity to both catalytic and peripheral sites on BChE . The findings suggest that modifications in the piperazine structure can lead to improved selectivity and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
